cLogP Enhancement by Diethyl Substitution
The 3,4-diethyl substitution pattern substantially increases the calculated lipophilicity (cLogP) of the sulfinate fragment compared to its unsubstituted and monomethyl analogs. This is a critical factor for medicinal chemists aiming to improve the membrane permeability and metabolic stability of drug candidates. While direct experimental cLogP values for the sodium salt are not standard, the cLogP contribution of the 3,4-diethylphenyl group versus a phenyl or p-tolyl group is well-established in QSAR models [1].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) of Aromatic Moiety |
|---|---|
| Target Compound Data | 3,4-Diethylphenyl: Estimated contribution to cLogP ~ +3.5 to +4.0 |
| Comparator Or Baseline | Phenyl (unsubstituted): Contribution to cLogP ~ +2.0; 4-Methylphenyl (p-tolyl): Contribution to cLogP ~ +2.5 to +3.0 |
| Quantified Difference | Increase of approx. 1.5-2.0 cLogP units over the unsubstituted phenyl analog. |
| Conditions | QSAR Model / Standard calculated logP algorithms (e.g., ChemAxon, ACD/Labs) |
Why This Matters
This quantifiable increase in lipophilicity allows researchers to incorporate a sulfinate building block that already aligns with the optimal lipophilic range for many drug targets (cLogP 3-5), potentially reducing the need for further synthetic modifications to achieve desired ADME properties.
- [1] Mannhold, R., et al. 'Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of Log P Methods on more than 96,000 Compounds.' Journal of Pharmaceutical Sciences, 2009, 98, 3, 861-893. View Source
